N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14743702
Molecular Formula: C18H19N3OS
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3OS |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H19N3OS/c1-11-4-6-13(3)15(8-11)19-17(22)10-23-18-20-14-7-5-12(2)9-16(14)21-18/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21) |
| Standard InChI Key | XJTWUPZCJAQVEB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is C₁₈H₁₉N₃OS, with a molecular weight of 325.4 g/mol . The structure comprises three key components:
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2,5-Dimethylphenyl group: A benzene ring substituted with methyl groups at the 2 and 5 positions, enhancing hydrophobicity and influencing π-π stacking interactions.
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5-Methyl-1H-benzimidazole: A bicyclic aromatic system with a methyl group at the 5-position, contributing to electron density modulation and hydrogen bonding capabilities.
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Sulfanylacetamide linker: A thioether bridge connecting the benzimidazole to an acetamide group, which facilitates hydrogen bonding and enzymatic interactions .
Physicochemical Characteristics
Key properties of analogous compounds include:
These properties suggest moderate lipophilicity and balanced solubility, making the compound suitable for oral bioavailability .
Synthesis and Reaction Pathways
Synthetic Route
The synthesis of benzimidazole-acetamide derivatives typically involves a two-step process :
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Formation of 2-chloro-N-substituted acetamides: Reaction of 2,5-dimethylaniline with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate.
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Nucleophilic substitution: Treatment of the intermediate with 2-mercapto-5-methylbenzimidazole in ethanol and triethylamine, yielding the target compound.
Example Reaction Conditions:
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Solvent: Ethanol
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Catalyst: Triethylamine (1.2 equiv)
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Temperature: Reflux at 80°C for 6–8 hours
Structural Modifications
Replacing the 2,5-dimethylphenyl group with cyclohexyl or benzyl moieties alters logP values by ±0.3 units, affecting blood-brain barrier permeability . Similarly, substituting the methyl group on the benzimidazole ring with methoxy (as in PubChem CID 5067999) increases molecular weight to 342.4 g/mol and enhances hydrogen bonding capacity .
| Microbial Strain | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 8–16 | Benzimidazole derivatives |
| Escherichia coli | 16–32 | Benzimidazole derivatives |
Mechanistic studies attribute this activity to inhibition of DNA gyrase and topoisomerase IV .
Computational Insights
Molecular Docking
Docking studies using MAO-A (PDB ID 2Z5X) show that the acetamide group forms hydrogen bonds with Tyr 407 (2.1 Å), while the benzimidazole engages in π-π stacking with Phe 352 . The methyl groups on the phenyl ring enhance hydrophobic interactions with Ile 335 and Val 210.
ADMET Predictions
Prognostic models indicate:
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